Product packaging for 3-(Ethylsulfanyl)propan-1-amine(Cat. No.:CAS No. 53056-86-3)

3-(Ethylsulfanyl)propan-1-amine

Cat. No.: B3053325
CAS No.: 53056-86-3
M. Wt: 119.23 g/mol
InChI Key: YUANZDIYFLGXAB-UHFFFAOYSA-N
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Description

Contextual Significance of Alkyl Amine and Thioether Compounds in Contemporary Chemistry

Alkyl amines and thioethers are foundational classes of organic compounds that play a pivotal role in a vast array of chemical disciplines. Alkyl amines, derived from ammonia (B1221849), are characterized by a nitrogen atom bonded to at least one alkyl group. chemeo.com Their basicity and nucleophilicity make them essential building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes. chemeo.com The amine functional group is a key component of many biologically active molecules, including amino acids and neurotransmitters, and its presence can significantly influence a molecule's solubility and biological interactions. wikipedia.org

Thioethers, the sulfur analogs of ethers, feature a sulfur atom bonded to two organic groups. nih.gov The sulfur atom in a thioether imparts distinct chemical properties, including a greater nucleophilicity compared to its oxygen counterpart and the ability to be oxidized to form sulfoxides and sulfones. nih.govnist.gov These properties make thioethers valuable intermediates in organic synthesis and have led to their incorporation into materials with specific electronic and physical characteristics. libretexts.org Furthermore, thioether linkages are present in important biological molecules like methionine. nih.gov

The combination of both an alkyl amine and a thioether within a single molecule, as seen in 3-(Ethylsulfanyl)propan-1-amine, creates a bifunctional platform with synergistic potential. The amine group provides a site for reactions such as acylation, alkylation, and the formation of imines, while the thioether offers opportunities for metal coordination, oxidation, and C-S bond cleavage reactions. nist.govresearchgate.net This duality allows for the construction of complex molecular architectures and the development of novel catalysts and functional materials.

Research Landscape and Emerging Opportunities for this compound

The current research landscape for functionalized amines and thioethers is vibrant and expanding. A significant area of focus is the development of bifunctional ligands for catalysis. Thioether-amine ligands have been shown to be effective in a variety of transition metal-catalyzed reactions, including asymmetric allylic etherification and hydrogenation. researchgate.netacsgcipr.org The "soft" sulfur donor and "hard" nitrogen donor can coordinate to a metal center, influencing its electronic properties and the stereochemical outcome of the reaction. The specific arrangement of the amine and thioether in this compound makes it a promising candidate for the synthesis of novel chiral ligands for asymmetric catalysis.

Another burgeoning area of research is the site-selective functionalization of amines. mdpi.com The ability to selectively modify one part of a molecule while leaving other functional groups intact is a key challenge in organic synthesis. The distinct reactivity of the amine and thioether groups in this compound could allow for sequential and orthogonal functionalization, enabling the creation of diverse molecular scaffolds from a single starting material. For instance, the amine could be protected while the thioether is oxidized, or the amine could be acylated followed by a reaction at the sulfur atom.

Furthermore, the development of novel materials with tailored properties is a constant pursuit in chemistry. The incorporation of thioether-amine moieties into polymers or onto surfaces can impart specific functionalities. For example, polyether amines have been investigated as recyclable catalysts for oxidation reactions. The presence of both a basic amine and a polarizable sulfur atom in this compound suggests its potential as a monomer or surface modifying agent for applications in areas such as adhesion, chelation of heavy metals, or the creation of self-assembling monolayers.

Scope and Strategic Objectives of Academic Inquiry into the Compound

The strategic objectives for the academic investigation of this compound are multifaceted and aim to fully exploit its bifunctional nature. A primary objective is the comprehensive characterization of its fundamental reactivity. This includes detailed studies of its acid-base properties, its behavior as a nucleophile, and its susceptibility to oxidation at the sulfur center. Understanding these fundamental aspects is crucial for its effective utilization in more complex applications.

A second key objective is the exploration of its utility as a versatile building block in organic synthesis. This involves developing efficient and selective methods to functionalize either the amine or the thioether group, or both. The synthesis of libraries of derivatives of this compound would provide a valuable collection of compounds for screening in drug discovery and materials science. For instance, its use in the synthesis of γ-amino-carbonyl compounds via radical processes represents a potential avenue for creating novel molecular frameworks. nist.gov

A third strategic direction is the design and synthesis of novel ligands for catalysis based on the this compound scaffold. By introducing chiral elements or modifying the steric and electronic properties of the molecule, it may be possible to develop highly effective and selective catalysts for a range of important chemical transformations. The modular nature of the compound, allowing for modification at both the nitrogen and sulfur atoms, makes it an attractive platform for ligand design. researchgate.netacsgcipr.org

Finally, a long-term objective is to investigate the potential applications of this compound and its derivatives in materials science. This could involve its polymerization to form functional polymers, its grafting onto surfaces to create modified interfaces, or its use in the formation of coordination polymers and metal-organic frameworks. The unique combination of a flexible alkyl chain and two distinct functional groups suggests that it could be a valuable component in the design of "smart" materials that respond to external stimuli.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13NS B3053325 3-(Ethylsulfanyl)propan-1-amine CAS No. 53056-86-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethylsulfanylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NS/c1-2-7-5-3-4-6/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUANZDIYFLGXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80614609
Record name 3-(Ethylsulfanyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80614609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53056-86-3
Record name 3-(Ethylsulfanyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80614609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Elucidation of 3 Ethylsulfanyl Propan 1 Amine

Development of Convergent and Divergent Synthetic Routes

The synthesis of 3-(Ethylsulfanyl)propan-1-amine can be achieved through both convergent and divergent approaches. Convergent syntheses involve the separate synthesis of key fragments followed by their coupling, while divergent syntheses start from a common intermediate that is elaborated into the final product.

Amination Reactions for Propan-1-amine Core Formation

A fundamental step in many synthetic routes is the formation of the propan-1-amine core. This is often achieved through various amination reactions. One common strategy is the reductive amination of a suitable carbonyl precursor. organic-chemistry.orgyoutube.com This involves the reaction of an aldehyde or ketone with an amine source, such as ammonia (B1221849) or a primary amine, in the presence of a reducing agent. organic-chemistry.orgyoutube.com The reaction proceeds through an imine intermediate, which is then reduced to the corresponding amine. youtube.comyoutube.com

Another approach involves the Gabriel synthesis, which provides a method for the synthesis of primary amines by the alkylation of phthalimide (B116566) followed by hydrolysis. youtube.comyoutube.com This method is particularly useful for avoiding over-alkylation, a common side reaction in direct alkylation of ammonia. youtube.com

Alkyl Thioether Bond Formation Strategies

The formation of the ethyl thioether bond is another critical transformation. A prevalent method is the nucleophilic substitution (SN2) reaction between an alkyl halide and a thiol or thiolate. masterorganicchemistry.com For instance, reacting a 3-halopropylamine derivative with ethanethiol (B150549) or its corresponding thiolate would yield the desired product. masterorganicchemistry.com This reaction is analogous to the Williamson ether synthesis. masterorganicchemistry.com

Alternatively, the anti-Markovnikov addition of thiols to alkenes provides a route to linear thioethers. organic-chemistry.org This can be achieved under various conditions, including using cerium chloride as a catalyst or simply in water at room temperature without any additives. organic-chemistry.org

The table below summarizes some common strategies for thioether formation:

Reaction TypeReactantsKey Features
SN2 ReactionAlkyl halide, Thiol/ThiolateResembles Williamson ether synthesis; proceeds with inversion of stereochemistry. masterorganicchemistry.com
Michael AdditionActivated Alkene, ThiolConjugate addition to α,β-unsaturated carbonyl compounds. acsgcipr.org
Thio-ene/yne ReactionAlkene/Alkyne, ThiolRadical process for thioether formation. acsgcipr.org
Metal-Catalyzed ThiolationAryl/Heteroaryl Halide, ThiolTypically uses palladium or other transition metal catalysts. acsgcipr.org

Reductive Pathways in Amine Synthesis

Reductive pathways are integral to many amine syntheses. As mentioned in the context of amination, the reduction of imines formed from carbonyls and amines is a key step in reductive amination. organic-chemistry.orgyoutube.com Various reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. youtube.com The choice of reducing agent can be critical for chemoselectivity, especially in the presence of other reducible functional groups. youtube.com

Furthermore, the reduction of other nitrogen-containing functional groups can also lead to amines. For example, the reduction of nitriles, amides, and nitro compounds can all serve as pathways to primary amines. youtube.com

Multicomponent Reactions Incorporating this compound Precursors

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer an efficient approach to complex molecules. organic-chemistry.orgwiley.com While specific MCRs for the direct synthesis of this compound are not extensively documented, precursors containing either the aminopropane or the ethylthio moiety could potentially be incorporated into MCRs. For instance, a primary amine can participate in well-known MCRs like the Ugi or Passerini reactions. organic-chemistry.org Similarly, a thiol-containing component could be envisioned in certain MCRs. The Mannich reaction, for example, involves an amine, a non-enolizable aldehyde, and an enolizable carbonyl compound, and could be adapted to include precursors with the desired functionalities. researchgate.netnih.gov

Mechanistic Studies of this compound Formation and Transformation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product formation.

Identification and Characterization of Reaction Intermediates

The formation of this compound through reductive amination involves the initial formation of an imine or iminium ion intermediate. youtube.comyoutube.com This intermediate is formed by the condensation of a carbonyl group with the amine. The mechanism involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com

In the context of thioether formation via SN2 reactions, the mechanism involves the backside attack of the nucleophilic sulfur atom on the carbon atom bearing the leaving group, leading to an inversion of configuration if the carbon is chiral. masterorganicchemistry.com

In radical-based thioether syntheses, such as the thio-ene reaction, the mechanism proceeds through the addition of a thiyl radical to the double bond, followed by hydrogen atom transfer. acsgcipr.org

Electrochemical methods have also been employed to study the oxidation of tertiary amines, leading to the identification of short-lived intermediates such as α-amino radical cations and iminium cations through techniques like online mass spectrometry. nih.gov While not directly studying this compound, these studies provide insight into the reactivity of the amine functionality.

Kinetic and Thermodynamic Aspects of Reaction Pathways

The initial step, the formation of 3-(ethylsulfanyl)propanenitrile via the reaction of 3-chloropropanenitrile with sodium ethanethiolate, is a classic example of a Williamson ether synthesis-type reaction, in this case, forming a thioether. This SN2 reaction is generally thermodynamically favorable due to the formation of a stable sodium chloride salt. The reaction rate is dependent on the concentration of both the alkyl halide and the thiolate, the nature of the solvent, and the temperature. Polar aprotic solvents are typically preferred as they can solvate the cation without strongly solvating the nucleophilic anion, thus increasing its reactivity.

The subsequent reduction of the nitrile group to a primary amine is a highly exothermic process. The choice of reducing agent and reaction conditions significantly influences the kinetics. Catalytic hydrogenation, for instance, using Raney nickel, is a common industrial method. wikipedia.org The reaction rate in this case is dependent on factors such as hydrogen pressure, temperature, catalyst loading, and the presence of any catalyst poisons. The use of chemical reducing agents like lithium aluminum hydride (LiAlH₄) in a suitable solvent like dry ether also provides an effective, though less atom-economical, route. studymind.co.uklibretexts.org

Reaction Step General Kinetic Factors General Thermodynamic Profile
Thioether FormationConcentration of reactants, solvent polarity, temperatureExergonic, driven by the formation of a stable salt
Nitrile ReductionHydrogen pressure, temperature, catalyst activity, substrate concentrationHighly Exergonic

Theoretical Modeling of Reaction Mechanisms and Transition States

Theoretical modeling, employing computational chemistry methods such as Density Functional Theory (DFT), can provide profound insights into the reaction mechanisms, transition state geometries, and activation energies involved in the synthesis of this compound. Although specific studies on this molecule are not prevalent, the principles can be applied to its proposed synthetic pathways.

For the SN2 reaction to form the thioether, theoretical modeling can be used to visualize the transition state, where the nucleophilic sulfur atom attacks the carbon atom bearing the chlorine, and the C-Cl bond is concurrently broken. These models can predict the activation energy barrier, which is a key determinant of the reaction rate, and can also elucidate the role of the solvent in stabilizing the transition state.

In the case of nitrile reduction, theoretical models can help in understanding the interaction of the nitrile with the catalyst surface in heterogeneous catalysis or with the hydride reagent in chemical reductions. For catalytic hydrogenation, modeling can illustrate the adsorption of the nitrile onto the catalyst, the stepwise addition of hydrogen atoms, and the desorption of the final amine product. This can aid in the rational design of more efficient and selective catalysts. For reductions with metal hydrides, computational studies can model the coordination of the hydride to the nitrile carbon and the subsequent steps of the reduction process. nih.gov

Modeled Aspect Insights from Theoretical Modeling
SN2 Transition StateGeometry of the transition state, activation energy, solvent effects
Nitrile-Catalyst InteractionAdsorption energies, preferred binding modes, surface reaction pathways
Hydride Reduction MechanismStepwise mechanism of hydride addition, role of the Lewis acidic metal

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. The synthesis of this compound can be made more sustainable by focusing on atom economy, the use of sustainable solvents, and the development of efficient catalytic protocols.

Atom-Economical Synthesis Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org The ideal atom economy is 100%, where all the atoms of the reactants are incorporated into the final product.

In the proposed synthesis of this compound from 3-chloropropanenitrile and ethanethiol, the first step has a good atom economy, with the only byproduct being sodium chloride. The subsequent reduction of the nitrile to the amine via catalytic hydrogenation is a 100% atom-economical reaction, as it involves the addition of hydrogen.

In contrast, using a stoichiometric reducing agent like LiAlH₄ would result in a lower atom economy due to the formation of metal salt byproducts that need to be disposed of. The Gabriel synthesis, another method for producing primary amines, is known for its very low atom economy. wikipedia.org

Synthetic Route Key Transformation Atom Economy
Proposed RouteCatalytic HydrogenationHigh
Alternative RouteLiAlH₄ ReductionLow

Utilization of Sustainable Solvents and Solvent-Free Reaction Conditions

The choice of solvent is a critical aspect of green chemistry, as solvents often contribute significantly to the environmental impact of a chemical process. Current time information in Bangalore, IN. For the synthesis of this compound, several green solvent options can be considered.

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Current time information in Bangalore, IN. While the organic reactants may have limited solubility in water, the use of phase-transfer catalysts can facilitate the reaction. For the nitrile reduction step, water can also be a suitable solvent, especially with certain water-soluble catalysts.

Deep eutectic solvents (DESs) are another class of green solvents that are gaining attention. masterorganicchemistry.com They are mixtures of compounds that have a much lower melting point than the individual components. DESs are often biodegradable, have low vapor pressure, and can be tailored for specific applications.

In some cases, it may be possible to conduct the reactions under solvent-free conditions, particularly if the reactants are liquids at the reaction temperature. This would eliminate the need for a solvent altogether, leading to a significant reduction in waste.

Development of Catalytic Protocols for Enhanced Efficiency

Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction rates, improve selectivity, and reduce energy consumption. For the synthesis of this compound, the development of advanced catalytic protocols is key to enhancing efficiency.

In the catalytic hydrogenation of the nitrile intermediate, research could focus on developing more active and selective catalysts. Nanoparticle-based catalysts, for example, can offer high surface area and unique catalytic properties. The use of non-precious metal catalysts is also a key area of research to improve the sustainability and reduce the cost of the process.

Spectroscopic Analysis of this compound Remains Elusive

Despite extensive searches of scientific literature and chemical databases, detailed experimental spectroscopic data for the chemical compound this compound remains largely unavailable in the public domain. As a result, a comprehensive and in-depth analysis of its structural and spectroscopic characteristics, as initially intended, cannot be provided at this time.

The requested article, which was to focus on the "Advanced Spectroscopic and Structural Characterization of this compound," required specific, experimentally determined data from Nuclear Magnetic Resonance (NMR) and Vibrational (Infrared and Raman) spectroscopy. This includes precise chemical shifts, spin-spin coupling constants, and vibrational band assignments, which are essential for a thorough scientific discussion of the compound's molecular structure and dynamics.

Searches for 1H NMR, 13C NMR, and advanced 2D NMR techniques such as COSY, HSQC, and HMBC for this compound did not yield any specific experimental spectra. Similarly, efforts to locate detailed Infrared (IR) and Raman spectroscopic data, which are crucial for identifying functional groups and analyzing conformational properties, were unsuccessful.

While information on related compounds, such as propylamine (B44156) and other alkylthioamines, is available and can offer general insights into the expected spectral regions for the functional groups present in this compound, this information is not a substitute for direct experimental data on the compound of interest. A scientifically accurate and authoritative article as requested cannot be constructed based on analogies alone.

The absence of such fundamental data in publicly accessible resources prevents a detailed exploration of the following outlined topics:

Advanced Spectroscopic and Structural Characterization of 3 Ethylsulfanyl Propan 1 Amine

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Conformational Analysis Based on Vibrational Modes

Without access to primary spectroscopic data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. Further research and experimental investigation are needed to be published in the scientific community to enable a complete spectroscopic and structural characterization of 3-(Ethylsulfanyl)propan-1-amine.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ionized form.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of this compound. The monoisotopic mass of the compound, with the chemical formula C₅H₁₃NS, is calculated to be 119.07687 Da. uni.lu This precise mass measurement is crucial for unequivocally identifying the compound and distinguishing it from isomers or other compounds with the same nominal mass.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts uni.lu

Adduct Type Mass-to-Charge Ratio (m/z)
[M+H]⁺ 120.08415
[M+Na]⁺ 142.06609
[M+K]⁺ 158.04003

This table presents predicted m/z values for common adducts of this compound, which are useful for its identification in various ionization conditions.

Tandem Mass Spectrometry (MS/MS) for Structural Information

The primary fragmentation mechanism for aliphatic amines is typically alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a resonance-stabilized iminium cation. For this compound, two primary alpha-cleavage pathways are anticipated.

Pathway A: Cleavage of the C₂-C₃ bond would result in the loss of an ethyl radical and the formation of a characteristic iminium ion at m/z 30. docbrown.info

Pathway B: Cleavage of the C₁-C₂ bond would lead to the loss of a larger, sulfur-containing radical and is generally less favored.

Another potential fragmentation site is the carbon-sulfur bond. Cleavage of this bond can also occur, leading to fragments characteristic of the thioether moiety. The presence of the sulfur atom can influence the fragmentation, although the alpha-cleavage at the amine group is expected to be a dominant pathway. libretexts.org

Table 2: Predicted Major Fragmentation Ions of this compound in MS/MS

Precursor Ion (m/z) Proposed Fragment Ion Fragment (m/z) Proposed Neutral Loss
120.08 ([M+H]⁺) [CH₂=NH₂]⁺ 30.03 CH₃CH₂SCH₂CH₂•
120.08 ([M+H]⁺) [M+H - CH₃CH₂]⁺ 91.04 •CH₂CH₃

This table outlines the expected major fragment ions for this compound based on established fragmentation patterns for similar compounds.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

Despite a thorough search of available scientific literature, no published X-ray crystallography data for this compound or its salts could be located. Therefore, the following subsections, which would typically detail the findings from such an analysis, cannot be completed with experimental data for this specific compound.

Determination of Crystal System, Space Group, and Unit Cell Parameters

Information regarding the crystal system, space group, and unit cell parameters for this compound is not available as no crystallographic studies have been reported.

Analysis of Intermolecular Interactions, Including Hydrogen Bonding and Non-Covalent Contacts

A detailed analysis of intermolecular interactions, such as hydrogen bonding involving the primary amine group and non-covalent contacts involving the ethyl and propyl chains, is not possible without crystallographic data.

Conformational Preferences and Torsional Angles in the Crystalline Phase

The conformational preferences and specific torsional angles of the C-C, C-N, and C-S bonds in the crystalline phase of this compound remain undetermined due to the absence of X-ray diffraction data. Theoretical conformational analysis suggests that thioether moieties often adopt a gauche conformation around the C-S-C-C torsion angle, but this cannot be confirmed experimentally for the solid state of this compound. mdpi.com

Theoretical and Computational Chemistry Studies on 3 Ethylsulfanyl Propan 1 Amine

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern chemical research. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous properties can be derived. For 3-(Ethylsulfanyl)propan-1-amine, these calculations can elucidate its most stable three-dimensional shape, its electronic reactivity, and its spectroscopic signatures.

Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. stackexchange.com For a flexible molecule like this compound, this process is complicated by the presence of multiple rotatable single bonds (specifically the C-C, C-S, and C-N bonds), leading to numerous possible conformations.

A thorough conformational analysis is essential. This is typically performed by systematically rotating the key dihedral angles and calculating the energy of each resulting structure. The results can be plotted on a potential energy surface (PES) to identify all stable conformers (energy minima) and the energy barriers (transition states) that separate them. researchgate.net Due to its flexible propyl chain, this compound is expected to have several low-energy conformers, likely differing in the gauche and anti arrangements around the C-S-C-C, S-C-C-C, and C-C-C-N bonds.

Calculations would typically be performed using a DFT functional, such as B3LYP or M06-2X, with a Pople-style basis set like 6-311++G(d,p) or an augmented correlation-consistent basis set like aug-cc-pVDZ to accurately account for non-covalent interactions. nih.gov The table below shows illustrative data for the types of geometric parameters that would be determined for the lowest-energy conformer.

Table 1: Illustrative Optimized Geometric Parameters for a Hypothetical Low-Energy Conformer of this compound. Note: These are representative values and not from actual calculations on this specific molecule.
Bond Lengths (Å)Bond Angles (°)Dihedral Angles (°)
BondLengthAngleValueAngleValue
C-S1.82C-S-C98.9C-S-C-C180.0 (anti)
S-C1.82S-C-C112.5S-C-C-C-65.0 (gauche)
C-C1.54C-C-C113.0C-C-C-N179.5 (anti)
C-N1.47C-C-N111.8H-N-C-C60.0
N-H1.01H-N-H106.5--
C-H1.09H-C-H109.5--

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the kinetic stability and chemical reactivity of a molecule. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to have significant contributions from the lone pairs of the sulfur and nitrogen atoms, making these the likely sites for electrophilic attack. The LUMO would likely be distributed across the σ* antibonding orbitals of the alkyl framework. The HOMO-LUMO gap can be calculated from the orbital energies obtained through DFT calculations. youtube.comyoutube.com Global reactivity descriptors, such as chemical hardness (η), softness (S), and the electrophilicity index (ω), can also be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Reactivity Descriptors. Note: These values are typical for small organic molecules and are not specific to this compound.
ParameterSymbolIllustrative Value (eV)Description
Highest Occupied Molecular Orbital EnergyEHOMO-6.5Energy of the outermost electron-donating orbital.
Lowest Unoccupied Molecular Orbital EnergyELUMO1.5Energy of the lowest electron-accepting orbital.
HOMO-LUMO Energy GapΔE8.0Indicates kinetic stability and chemical reactivity. researchgate.net
Chemical Hardnessη4.0Measures resistance to change in electron distribution.
Electronegativityχ2.5Measures the ability to attract electrons.
Electrophilicity Indexω0.78Quantifies the electrophilic character of the molecule.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. nih.govrsc.org The MEP maps the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net Green and yellow represent areas with intermediate or near-zero potential.

For this compound, an MEP analysis would clearly highlight the nucleophilic character of the amine and thioether functional groups. The most negative potential (red) would be localized around the nitrogen and sulfur atoms due to their lone pairs of electrons. Conversely, the hydrogen atoms of the amine group and, to a lesser extent, the hydrogens on the alkyl chain would exhibit positive potential (blue), making them potential sites for hydrogen bonding or interaction with nucleophiles.

Computational chemistry can predict the vibrational spectrum (e.g., Infrared and Raman spectra) of a molecule. A frequency calculation, performed at the optimized geometry, determines the normal modes of vibration. uni-muenchen.de This requires calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix). gaussian.com The resulting vibrational frequencies and their corresponding intensities can be used to generate a theoretical spectrum.

For a theoretical spectrum to be valid, the geometry must be fully optimized at the same level of theory. gaussian.com The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, and thus are commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. For this compound, this analysis would predict characteristic vibrational modes, such as N-H stretching and bending, C-H stretching, C-N stretching, and the C-S stretching frequencies, which could be used to identify the compound experimentally.

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups. Note: Values are representative and not specific to this compound.
Vibrational ModeTypical Unscaled Calculated Frequency (cm-1)Expected Experimental Region (cm-1)Description
N-H Asymmetric Stretch~35003300-3500Vibration of the amine group hydrogens.
N-H Symmetric Stretch~34003250-3400Vibration of the amine group hydrogens.
C-H Aliphatic Stretch~30002850-2960Stretching of C-H bonds in the ethyl and propyl groups.
N-H Scissoring (Bend)~16201590-1650Bending motion of the -NH2 group.
C-N Stretch~11001020-1250Stretching of the carbon-nitrogen bond.
C-S Stretch~700600-750Stretching of the carbon-sulfur bond.

Non-linear optical (NLO) properties describe how a material's optical characteristics (like its refractive index) change under a strong electromagnetic field, such as that from a laser. Molecules with significant NLO responses are of interest for applications in telecommunications and optical data storage. The first hyperpolarizability (β) is a key molecular property that determines the second-order NLO response.

Computational methods can predict the first hyperpolarizability of a molecule. mdpi.com For a molecule to have a non-zero β value, it must lack a center of inversion. Molecules with both electron-donating and electron-accepting groups connected by a π-conjugated system often exhibit large β values. While this compound lacks a large conjugated system, the presence of the electron-donating amine and thioether groups creates a charge asymmetry that would result in a non-zero, albeit likely modest, first hyperpolarizability. mdpi.com Calculations would involve applying a theoretical electric field and computing the resulting change in the molecule's dipole moment.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Landscapes

While quantum chemical calculations are excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior over time. MD simulations model a system (e.g., one or more molecules, often in a solvent) by applying the principles of classical mechanics. nih.gov Atoms are treated as spheres, and the forces between them are described by a force field. By solving Newton's equations of motion, MD generates a trajectory that shows how the positions and velocities of all atoms evolve.

For this compound, an MD simulation could be used to explore its conformational landscape in a more dynamic and realistic context, for instance, in an aqueous solution. elifesciences.orgnih.gov The simulation would reveal the relative populations of different conformers, the timescales of transitions between them, and how the molecule's flexibility is influenced by interactions with solvent molecules. This provides a much richer understanding of the molecule's behavior than a static quantum mechanical picture alone. mdpi.com Key insights from an MD simulation would include the preferred hydrogen bonding patterns between the amine group and water, and the hydrophobic collapse or extension of the alkyl chain in different environments.

Natural Bond Orbital (NBO) Analysis for Bonding and Hyperconjugation Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex, delocalized molecular wavefunctions into a localized framework that aligns with the familiar Lewis structure concepts of chemical bonding. wikipedia.orguni-muenchen.denumberanalytics.com This approach provides a detailed picture of the electron density distribution within a molecule, allowing for a quantitative assessment of atomic charges, hybridization, and the stabilizing effects of electron delocalization. nih.govq-chem.com For this compound, NBO analysis is particularly insightful for understanding the interactions involving the lone pairs on the nitrogen and sulfur atoms and their influence on the molecule's structure and stability.

In the case of this compound, the key donor orbitals are the lone pairs on the nitrogen atom of the amine group and the two lone pairs on the sulfur atom of the ethylsulfanyl group. These lone pairs can delocalize into neighboring antibonding orbitals.

The primary hyperconjugative interactions expected for this compound would include:

n(N) → σ(C-C)*: Delocalization of the nitrogen lone pair into the antibonding orbital of the adjacent carbon-carbon bond.

n(N) → σ(C-H)*: Delocalization of the nitrogen lone pair into the antibonding orbitals of adjacent carbon-hydrogen bonds.

n(S) → σ(C-C)*: Interaction of the sulfur lone pairs with the antibonding orbital of the adjacent carbon-carbon bond.

n(S) → σ(C-H)*: Interaction of the sulfur lone pairs with the antibonding orbitals of adjacent carbon-hydrogen bonds on the propyl and ethyl chains.

σ(C-H) → σ(C-C)* and σ(C-C) → σ(C-C)*: Standard hyperconjugative effects involving the sigma bonds of the alkyl framework.

The lone pairs on sulfur are generally higher in energy and more diffuse than the nitrogen lone pair, which can lead to significant hyperconjugative interactions with adjacent acceptor orbitals. masterorganicchemistry.com The analysis of these E(2) values provides a quantitative ranking of the most important delocalization pathways that contribute to the molecule's electronic stabilization.

While specific computational results for this compound are not available, the following table provides a theoretical representation of the principal hyperconjugative interactions and their expected stabilization energies based on NBO analyses of similar alkyl amines and thioethers. wisc.eduyoutube.com

Table 1: Theoretical Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)E(j)-E(i) (a.u.)F(i,j) (a.u.)
LP (1) Nσ* (C-C)3.851.100.058
LP (1) Nσ* (C-H)2.501.200.049
LP (1) Sσ* (C-C)2.150.950.041
LP (2) Sσ* (C-C)1.900.980.039
σ (C-H)σ* (C-C)5.101.550.081
σ (C-C)σ* (C-C)2.951.600.062

Note: This table is illustrative and presents hypothetical, yet plausible, values for the principal interactions to demonstrate the insights gained from an NBO analysis. E(2) represents the stabilization energy, E(j)-E(i) is the energy difference between the donor and acceptor orbitals, and F(i,j) is the Fock matrix element between them.

This analysis reveals that delocalization from the nitrogen lone pair and from the C-H sigma bonds into adjacent C-C antibonding orbitals are significant stabilizing factors for the molecule. wisc.eduyoutube.com The study of these bonding and hyperconjugative interactions through NBO analysis provides a fundamental understanding of the electronic factors governing the stability and conformational preferences of this compound.

Chemical Reactivity, Derivatization, and Functionalization Strategies of 3 Ethylsulfanyl Propan 1 Amine

Nucleophilic Reactivity of the Amine Moiety

The primary amine group in 3-(Ethylsulfanyl)propan-1-amine is characterized by the lone pair of electrons on the nitrogen atom, rendering it nucleophilic. Current time information in Bangalore, IN.nih.gov This inherent nucleophilicity allows it to readily participate in a variety of chemical transformations.

Alkylation and Acylation Reactions

The nucleophilic nitrogen atom can attack electrophilic carbon centers, leading to the formation of new carbon-nitrogen bonds. This reactivity is harnessed in alkylation and acylation reactions.

Alkylation: Primary amines can react with alkyl halides in nucleophilic substitution reactions. organic-chemistry.org The reaction with this compound would lead to the formation of secondary and potentially tertiary amines, depending on the reaction conditions and stoichiometry of the reactants. A subsequent reaction can lead to the formation of a quaternary ammonium (B1175870) salt. nih.gov

Acylation: Acylation of the primary amine with acyl chlorides or acid anhydrides is a common method for the formation of amides. wordpress.comlibretexts.orgsavemyexams.com This reaction is typically rapid and results in the formation of a stable N-substituted amide. libretexts.org For instance, the reaction of this compound with an acyl chloride like acetyl chloride would yield N-(3-(ethylthio)propyl)acetamide.

Table 1: Representative Alkylation and Acylation Reactions of the Amine Moiety

Reaction Type Reagent Class Specific Example Product Class
Alkylation Alkyl Halide Iodomethane (CH₃I) Secondary Amine
Acylation Acyl Chloride Acetyl chloride (CH₃COCl) N-substituted Amide
Acylation Acid Anhydride (B1165640) Acetic anhydride ((CH₃CO)₂O) N-substituted Amide

Condensation and Imine Formation

Primary amines readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. masterorganicchemistry.comyoutube.comlibretexts.org This reversible reaction is typically catalyzed by acid and involves the elimination of a water molecule. youtube.comlibretexts.org The control of pH is crucial, as a pH around 5 is generally optimal for imine formation. libretexts.orglibretexts.org

The reaction of this compound with an aldehyde, for example, benzaldehyde, would result in the formation of the corresponding N-benzylidene-3-(ethylthio)propan-1-amine. doubtnut.com

Table 2: Examples of Condensation Reactions for Imine Formation

Carbonyl Compound Product (Imine)
Acetone (B3395972) N-(propan-2-ylidene)-3-(ethylthio)propan-1-amine
Benzaldehyde N-benzylidene-3-(ethylthio)propan-1-amine
Cyclohexanone N-(cyclohexylidene)-3-(ethylthio)propan-1-amine

Reactivity of the Thioether Moiety

The sulfur atom in the thioether group of this compound also possesses lone pairs of electrons, allowing it to participate in its own set of characteristic reactions, distinct from the amine functionality.

Oxidation Reactions to Sulfoxides and Sulfones

The thioether can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone. organic-chemistry.orgorganic-chemistry.org The extent of oxidation can often be controlled by the choice of oxidizing agent and the reaction conditions. organic-chemistry.org Common oxidants for the conversion of sulfides to sulfoxides include hydrogen peroxide (H₂O₂), and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org Stronger oxidizing conditions or a higher stoichiometry of the oxidant can lead to the formation of the corresponding sulfone. organic-chemistry.org

Table 3: Oxidation Products of the Thioether Moiety

Oxidizing Agent Product Oxidation State of Sulfur
Hydrogen Peroxide (1 equiv.) 3-(Ethylsulfinyl)propan-1-amine Sulfoxide
m-CPBA (1 equiv.) 3-(Ethylsulfinyl)propan-1-amine Sulfoxide
Hydrogen Peroxide (>2 equiv.) 3-(Ethylsulfonyl)propan-1-amine Sulfone
Potassium Permanganate 3-(Ethylsulfonyl)propan-1-amine Sulfone

Alkylation of Sulfur to Form Sulfonium (B1226848) Salts

Similar to the amine group, the sulfur atom of the thioether is nucleophilic and can be alkylated by reacting with alkyl halides to form ternary sulfonium salts. nih.gov These salts are analogous to quaternary ammonium salts formed from the alkylation of tertiary amines. The reaction involves the attack of the sulfur atom on the electrophilic carbon of the alkyl halide, resulting in a positively charged sulfur center.

Role as a Versatile Building Block in Complex Organic Synthesis

The dual functionality of this compound makes it a valuable and versatile building block in organic synthesis. amerigoscientific.comenamine.netresearchgate.net The ability to selectively react at either the amine or the thioether allows for the stepwise introduction of different functionalities, leading to the construction of more complex molecules.

For instance, the amine can be used as a handle to introduce the entire molecule into a larger structure, for example, in the synthesis of heterocyclic compounds or as a component in the development of pharmaceuticals and agrochemicals. amerigoscientific.comenamine.net The thioether can be subsequently oxidized to a sulfoxide or sulfone, which can act as a chiral auxiliary or a key functional group in various biologically active compounds. The selective derivatization of both the amine and thioether moieties opens up pathways to a wide array of polyfunctionalized molecules that are of interest in medicinal chemistry and materials science. researchgate.netresearchgate.net

Precursor for Heterocyclic Ring Systems

The presence of a nucleophilic amine and a sulfur atom separated by a propyl chain makes this compound a potential precursor for the synthesis of saturated heterocyclic systems, particularly 1,3-thiazines. While direct synthesis of 1,3-thiazines often involves the reaction of 1,3-amino thiols with carbonyl compounds, the analogous amino thioether could potentially undergo cyclization reactions under specific conditions.

One plausible, though not explicitly documented, pathway involves the reaction with aldehydes or ketones. For instance, the reaction of this compound with formaldehyde (B43269) could theoretically lead to the formation of a 1,3-thiazinane (B8806883) derivative. This type of condensation is well-established for primary amines and formaldehyde. pw.edu.plresearchgate.net The reaction would likely proceed through the formation of an iminium ion intermediate, which could then be trapped intramolecularly by the sulfur atom.

The general reaction of primary amines with aldehydes and ketones to form imines (Schiff bases) is a fundamental transformation in organic chemistry. Current time information in Bangalore, IN.researchgate.netorganic-chemistry.orgorganic-chemistry.org The acid-catalyzed condensation of the primary amine of this compound with a carbonyl compound would form a carbinolamine intermediate, which then dehydrates to an imine. In the context of forming a heterocyclic ring, if the thioether can be induced to participate, a subsequent cyclization step would yield the desired heterocycle.

While specific examples utilizing this compound as a direct precursor for heterocycles are not extensively reported in peer-reviewed literature, the fundamental reactivity of its constituent functional groups suggests its potential in this area. The synthesis of substituted piperidines from various amino precursors is a widely explored field, and similar strategies could be adapted for the synthesis of sulfur-containing heterocycles from this amino thioether. nih.govorganic-chemistry.org

Reactant 1Reactant 2Potential Product ClassReaction TypeReference(s) (Analogous Reactions)
This compoundFormaldehyde1,3-ThiazinanesCyclocondensation pw.edu.plresearchgate.net
This compoundAldehyde/KetoneImines (Schiff Bases)Condensation Current time information in Bangalore, IN.researchgate.netorganic-chemistry.orgorganic-chemistry.org

Intermediate in the Synthesis of Scaffolds for Chemical Biology Research

In the field of chemical biology and drug discovery, molecular scaffolds form the core structure of a molecule to which various functional groups can be attached. The bifunctional nature of this compound makes it an attractive starting material for the creation of novel molecular scaffolds. nih.govresearchgate.netnih.gov Its two distinct functional groups, the primary amine and the thioether, offer orthogonal handles for derivatization, allowing for the systematic exploration of chemical space in the search for new bioactive compounds.

The primary amine can be readily acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents. The thioether, while generally less reactive, can be oxidized to the corresponding sulfoxide or sulfone, which not only changes the steric and electronic properties of the molecule but also introduces a hydrogen bond acceptor. organic-chemistry.orgnih.gov This dual functionality is a key feature in fragment-based drug design and combinatorial chemistry, where libraries of related compounds are synthesized to screen for biological activity. mdpi.com

For example, the amine could be coupled to a carboxylic acid-containing fragment, while the thioether remains available for later stage functionalization. This strategy allows for the rapid generation of a library of diverse molecules from a common intermediate. The sulfonamide scaffold, for instance, is a prominent feature in many FDA-approved drugs, and derivatization of the amine in this compound with a sulfonyl chloride would lead to a sulfonamide with a flexible thioether-containing side chain. mdpi.com

While specific examples of this compound being used as a central scaffold in major drug discovery programs are not prevalent in the public domain, its structural motifs are found in more complex molecules investigated for their biological activity. For instance, compounds containing a 3-(phenylthio)propan-1-one scaffold with an appended amine have been synthesized and evaluated for their cytotoxic effects. This highlights the utility of the underlying carbon-sulfur-amine framework in constructing biologically relevant molecules.

Controlled Functionalization and Derivatization for Specific Research Applications

The ability to selectively modify one functional group in the presence of another is a cornerstone of modern organic synthesis. For this compound, this allows for its tailored derivatization for specific research applications.

The primary amine is the more nucleophilic and reactive of the two functional groups. It can be selectively acylated using a variety of reagents and conditions. For example, N-acylation can be achieved using acyl chlorides or anhydrides. Mild and efficient methods for the N-acylation of amines have been developed, some of which are performed under solvent-free conditions or with catalytic promoters. These methods can be used to introduce a wide range of acyl groups, thereby modulating the lipophilicity, steric bulk, and hydrogen bonding capacity of the resulting amide.

The thioether can be selectively oxidized to a sulfoxide or a sulfone. The oxidation of sulfides to sulfoxides can be achieved with a high degree of selectivity using reagents such as hydrogen peroxide in acetic acid under transition-metal-free conditions. nih.gov Further oxidation to the sulfone can be accomplished using stronger oxidizing agents or by adjusting the reaction conditions, such as using specific catalysts or higher temperatures. nih.gov The resulting sulfoxides and sulfones have significantly different electronic and steric properties compared to the starting thioether, and the sulfoxide introduces a chiral center at the sulfur atom.

Below are representative tables of these functionalization strategies, based on general and analogous reactions.

Table of N-Acylation Reactions

Amine Substrate (Analogous)Acylating AgentCatalyst/ConditionsProductYield (%)Reference(s) (Analogous Reactions)
Primary AminesAcetyl ChlorideIodine, Room Temp, Solvent-FreeN-Acetylated AmineHigh
Heterocyclic AminesBenzoyl ChlorideClay, Room Temp, Solvent-FreeN-Benzoylated Amine69-97
Various AminesEthyl AcetateAcetic Acid (cat.), 80-120 °CN-Acetylated AmineExcellent

Table of S-Oxidation Reactions

Thioether Substrate (Analogous)Oxidizing AgentCatalyst/ConditionsProductSelectivity/YieldReference(s) (Analogous Reactions)
Various Sulfides30% Hydrogen PeroxideTantalum CarbideSulfoxideHigh Yield nih.govnih.gov
Various Sulfides30% Hydrogen PeroxideNiobium CarbideSulfoneHigh Yield nih.gov
Methyl Phenyl Sulfide30% Hydrogen PeroxideGlacial Acetic Acid, Room TempSulfoxide98%
Thioanisole30% Hydrogen PeroxidePAMAM-G1-PMo, 30 °CSulfoxide>90%

Applications in Advanced Materials Science and Polymer Chemistry Research

Incorporation of 3-(Ethylsulfanyl)propan-1-amine into Polymeric Architectures

The dual functionality of this compound allows it to be integrated into polymer chains through different mechanisms, serving as a monomer, a cross-linking agent, or a chain extender. This versatility enables the synthesis of polymers with tailored properties.

This compound can act as a monomer in step-growth polymerization reactions. The primary amine group can react with various functional groups, such as carboxylic acids, acyl chlorides, isocyanates, and epoxides, to form amide, imide, urea, or urethane (B1682113) linkages, respectively. The presence of the ethylsulfanyl group within the polymer backbone introduces a flexible thioether linkage, which can influence the polymer's thermal and mechanical properties.

For instance, in the synthesis of poly(β-amino ester)s (PBAEs), amine-functional monomers are crucial. nih.gov While the synthesis of amine-functional polymers can be challenging due to the instability of some amine monomers, more stable amine monomers are often expensive and can lead to chain transfer issues during polymerization. google.com The incorporation of amine-containing monomers is a key strategy in developing functional polymers for various applications, including gene delivery. nih.govgoogle.com

The bifunctionality of this compound also allows it to function as a cross-linking agent or a chain extender in polymer systems. mdpi.com Cross-linking involves the formation of chemical bonds between polymer chains, leading to a three-dimensional network structure. This process generally enhances the mechanical strength, thermal stability, and chemical resistance of the polymer. Amine-reactive cross-linkers are widely used to create these networks. nih.govspringernature.com The molar ratio of the cross-linking agent to the amine is a critical parameter that influences the final properties of the cross-linked polymer. google.com

As a chain extender, this compound reacts with prepolymers containing reactive end-groups, such as isocyanates in polyurethane synthesis, to increase the polymer's molecular weight. mdpi.com The structure of the chain extender significantly impacts the properties of the resulting polymer. researchgate.netresearchgate.net For example, in polyurethanes, the chain extender contributes to the formation of hard segments, which in turn affects the material's mechanical properties like tensile strength and hardness. mdpi.comscispace.com The use of different chain extenders allows for the tuning of properties to meet specific application requirements. mdpi.commdpi.com

The incorporation of this compound into a polymer's structure can significantly modify its properties.

Mechanical Properties: The introduction of the flexible thioether linkage from this compound can impact the mechanical behavior of polymers. For instance, in polyurethanes, the structure of the chain extender influences the degree of phase separation between hard and soft segments, which directly affects mechanical properties such as tensile strength and elongation at break. researchgate.netscispace.com Research on poly(carbonate-urethane)s has shown that sulfur-containing chain extenders can lead to high tensile strengths. researchgate.net The concentration of the polymer solution used for impregnation can also affect the tensile strength of composite materials. mdpi.com

Thermal Properties: The thermal stability of polymers can be influenced by the incorporation of this compound. The presence of specific functional groups can either increase or decrease the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. researchgate.net For example, grafting hydrophobic pendant groups can increase the Tg of a polymer. researchgate.net Thermogravimetric analysis (TGA) is a common technique used to assess the thermal stability of polymers, indicating the temperature at which the material starts to decompose. researchgate.netmdpi.com

Solution Properties: The amine group in this compound can impart pH-responsive behavior to polymers in aqueous solutions. At acidic pH, the amine group becomes protonated, leading to increased polymer solubility. nih.gov This property is particularly relevant for applications such as drug delivery and gene therapy, where pH-dependent release mechanisms are desirable. The charge state of the amine can also influence the degradation rate of certain polymers like poly(β-amino ester)s. nih.gov

Below is a table summarizing the potential effects of incorporating this compound on polymer properties:

PropertyInfluence of this compound IncorporationResearch Findings
Mechanical Properties Can enhance tensile strength and affect elongation at break.Sulfur-containing chain extenders in poly(carbonate-urethane)s resulted in tensile strengths between 27.0–41.9 MPa. researchgate.net The tensile strength of composites can be influenced by the concentration of the polymer solution used for impregnation. mdpi.com
Thermal Properties Can alter the glass transition temperature (Tg) and thermal stability.Grafting of hydrophobic groups can increase a polymer's Tg. researchgate.net The decomposition temperature of polymers can be determined using TGA. researchgate.netmdpi.com
Solution Properties Can introduce pH-responsiveness and affect polymer degradation rates.Protonation of amine groups at acidic pH increases polymer solubility. nih.gov The deprotonated amine form can accelerate the hydrolysis of poly(β-amino ester)s. nih.gov

Surface Modification and Functionalization of Materials

The reactive amine group of this compound makes it a suitable candidate for the surface modification and functionalization of various materials. This process involves chemically attaching the molecule to a material's surface to alter its properties, such as wettability, adhesion, and biocompatibility.

Amine-containing compounds, like aminosilanes, are frequently used for surface modification. soton.ac.uk For example, 3-aminopropyltriethoxysilane (B1664141) (APTES) is a common agent for modifying surfaces like glass and various polymers. soton.ac.ukresearchgate.net The amine groups introduced onto the surface can then serve as anchor points for further chemical reactions, allowing for the attachment of other functional molecules. soton.ac.ukbohrium.com

The functionalization of porous materials, such as styrene-based polymers, with amines has been shown to enhance their performance in applications like carbon dioxide capture. mdpi.com The introduction of amine groups can significantly increase the adsorption selectivity for CO2. mdpi.com Similarly, modifying the surface of multi-walled carbon nanotubes with amine-containing silanes can improve their dispersion and thermal stability within a polymer matrix. researchgate.net

The success of surface modification can be confirmed using various analytical techniques, including Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS), which provide information about the chemical composition of the modified surface. soton.ac.ukresearchgate.netbohrium.com

Ligand Chemistry and Coordination Complexes Involving 3 Ethylsulfanyl Propan 1 Amine

Chelation Behavior and Coordination Modes of the Amine and Thioether Functionalities

The compound 3-(Ethylsulfanyl)propan-1-amine, with the chemical formula C₅H₁₃NS, possesses two distinct functional groups capable of coordinating to a metal center: a primary amine (-NH₂) and a thioether (-S-). The presence of both a hard nitrogen donor and a soft sulfur donor within the same molecule allows for a range of coordination behaviors, largely dictated by the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the ligand itself.

The propane-1,3-diyl linker connecting the amine and thioether groups enables the ligand to act as a bidentate chelating agent, forming a stable six-membered ring upon coordination to a metal center. This chelation is a key feature of its coordination chemistry.

Coordination Modes:

Bidentate (N,S) Chelation: This is the most common coordination mode, where both the nitrogen and sulfur atoms bind to the same metal center. This forms a thermodynamically stable six-membered chelate ring. The stability of such rings is a well-established principle in coordination chemistry.

Monodentate Coordination: Under certain conditions, the ligand may coordinate through only one of its donor atoms. Coordination through the harder amine group is generally favored with hard metal ions, while coordination through the softer thioether group is more likely with soft metal ions.

Bridging Coordination: The ligand can bridge two metal centers. This can occur in a bidentate fashion, with the nitrogen and sulfur atoms binding to different metal ions, or in a monodentate fashion where only one of the donor atoms acts as a bridge. This bridging capability is crucial for the formation of coordination polymers.

The preference for a particular coordination mode is influenced by Pearson's Hard and Soft Acids and Bases (HSAB) theory. Hard metal ions (e.g., Cr³⁺, Fe³⁺, Co³⁺) will preferentially bind to the hard amine nitrogen, while soft metal ions (e.g., Ag⁺, Au⁺, Hg²⁺) will show a stronger affinity for the soft thioether sulfur. Borderline metal ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺) can interact with both donor atoms, making them ideal candidates for forming stable chelate complexes.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent, temperature, and stoichiometry can influence the final product.

For a hypothetical octahedral complex, such as [M(this compound)₂Cl₂], where M is a transition metal like Ni(II) or Co(II), one would expect the two ligand molecules to adopt a cis or trans configuration, with the two chloride ions occupying the remaining coordination sites. The M-N and M-S bond lengths would be indicative of the strength of the interaction, with shorter bond lengths suggesting stronger coordination.

Table 1: Expected Coordination Geometries for Metal Complexes of this compound

Metal Ion (Example)HSAB ClassificationLikely Coordination GeometryExpected Coordination Mode
Cr³⁺Hard AcidOctahedralPrimarily through N, possible (N,S) chelation
Ag⁺Soft AcidLinear or Trigonal PlanarPrimarily through S, possible bridging
Cu²⁺Borderline AcidSquare Planar or Distorted OctahedralStrong (N,S) chelation
Zn²⁺Borderline AcidTetrahedral(N,S) chelation

This interactive table allows users to filter based on the metal ion's HSAB classification to understand the likely coordination behavior.

Electronic Structure and Spectroscopic Properties of Coordination Compounds

The electronic structure and spectroscopic properties of coordination compounds containing this compound are determined by the nature of the metal-ligand interactions. Techniques such as UV-Vis spectroscopy, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in characterizing these properties.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the coordination of the functional groups. Upon coordination, the N-H stretching and bending vibrations of the amine group, as well as the C-S stretching vibration of the thioether group, are expected to shift to different frequencies compared to the free ligand.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of diamagnetic complexes in solution. The chemical shifts of the protons and carbons adjacent to the donor atoms will be significantly affected by coordination to the metal center.

Research on similar thioether-amine ligands has shown that the electronic properties can be tuned by modifying the substituents on the sulfur or nitrogen atoms, which in turn affects the spectroscopic signatures of their metal complexes.

Potential Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of this compound to act as a bridging ligand makes it a promising candidate for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. MOFs are crystalline materials with porous structures, formed by the self-assembly of metal ions or clusters and organic linkers.

The bifunctional nature of this compound allows for the creation of frameworks with specific functionalities. The amine group can be utilized for its basic properties or as a site for post-synthetic modification, while the thioether group can offer a soft binding site for other metal ions or be involved in catalytic processes.

The formation of one-, two-, or three-dimensional coordination polymers can be controlled by the choice of the metal ion and the reaction conditions. For instance, a metal ion that favors a linear or square planar geometry might lead to the formation of 1D or 2D polymers, respectively, with the ligand bridging between the metal centers.

While the application of this compound in MOFs and coordination polymers is still an emerging area of research, the principles of crystal engineering suggest that this ligand holds potential for the design of new functional materials with applications in catalysis, gas storage, and sensing. The combination of hard and soft donor sites within a flexible backbone provides a versatile platform for creating complex and functional solid-state materials.

Catalysis Research Involving 3 Ethylsulfanyl Propan 1 Amine and Its Derivatives

Organocatalysis Mediated by the Amine Moiety

The primary amine group is a well-established functional moiety in organocatalysis, capable of activating substrates through the formation of enamine or iminium ion intermediates. While specific studies focusing solely on 3-(Ethylsulfanyl)propan-1-amine as a primary organocatalyst are not extensively documented in dedicated publications, the principles of amine-thiourea organocatalysis are highly relevant. In these systems, a primary or secondary amine is tethered to a hydrogen-bond donor like thiourea (B124793). The amine activates the carbonyl compound by forming an enamine, while the thiourea moiety activates the electrophile through hydrogen bonding. rsc.orgrsc.orgnih.gov

A plausible mechanism, analogous to established bifunctional amine-thiourea catalysis, involves the amine of a derivative of this compound reacting with a ketone or aldehyde to form an enamine intermediate. rsc.org This enamine then acts as a nucleophile, attacking an electrophile (like a nitroolefin or an imine) that is simultaneously activated by a hydrogen-bonding co-catalyst or an ancillary group on the catalyst itself. rsc.orgyoutube.com The thioether group in such a catalyst could play a secondary, non-covalent role in influencing the steric environment of the active site.

Bifunctional primary amine-thiourea catalysts have been successfully employed in a variety of enantioselective transformations, achieving high yields and excellent enantioselectivities. rsc.orgnih.gov

Table 1: Representative Asymmetric Reactions Catalyzed by Bifunctional Amine-Thiourea Organocatalysts

Reaction Type Catalyst Type Typical Yield (%) Typical Enantiomeric Excess (ee %)
Nitro-Michael Reactions Primary Amine-Thiourea 58-95 64-98
1,4-Conjugate Additions Primary Amine-Thiourea High High
Mannich-type Reactions Primary Amine-Thiourea Good-Excellent Good-Excellent

This table represents the general capabilities of primary amine-thiourea organocatalysts, which provides a framework for the potential application of derivatives of this compound. rsc.orgthieme-connect.de

Role as a Ligand in Homogeneous Transition Metal Catalysis

The combination of a soft thioether donor and a harder amine donor allows this compound and its derivatives to act as effective bidentate (N,S) ligands for a range of transition metals. researchgate.netbohrium.com Thioether ligands are known to stabilize transition metals, particularly in lower oxidation states, and can act as hemilabile groups, which can reversibly coordinate to the metal center, opening up a coordination site for substrate binding during the catalytic cycle. researchgate.net This hemilability is a crucial feature in many successful catalytic systems.

Nitrogen-thioether ligands have been explored in various transition-metal-catalyzed reactions. researchgate.netbohrium.com For example, complexes of ruthenium with thioether-functionalized N-heterocyclic carbene (NHC) ligands have been synthesized and evaluated as catalysts for the direct β-alkylation of secondary alcohols with primary alcohols and for the synthesis of amides from alcohols and amines. researchgate.net The thioether moiety plays a significant role in modulating the electronic and steric properties of the metal center, which in turn influences catalytic activity and selectivity. researchgate.net

Gold catalysis also benefits from thioether ligands. Gold(III) chloride complexes with thioether ligands have been shown to undergo photoinduced reduction to catalytically active gold(I) species. nih.gov These in situ generated catalysts have been successfully applied in the cyclization of N-propargylic amides to form oxazoles, demonstrating the utility of thioether ligands in facilitating gold-catalyzed transformations. nih.gov Copper(I) complexes with thioether ligands, often mimicking metalloprotein active sites, have also been widely studied for their structural diversity and potential in materials science. nih.gov

Heterogeneous Catalysis Using Surface-Immobilized Derivatives

Immobilizing homogeneous catalysts onto solid supports is a key strategy for bridging the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of the former with the ease of separation and recyclability of the latter. Derivatives of this compound can be anchored to solid supports, such as silica (B1680970) or magnetic nanoparticles, to create robust heterogeneous catalysts. uzh.chmdpi.com

The functionalization typically involves modifying the amine or creating a derivative that can be covalently attached to the surface. For instance, a common method involves silanization of a support like silica or iron oxide nanoparticles with an organosilane, such as (3-mercaptopropyl)trimethoxysilane, to introduce thiol groups. mdpi.com While not a direct use of this compound, this demonstrates a highly relevant "grafting-through" approach where surface-bound thiol groups can be used to anchor catalytically active species or initiate polymerizations to create a functional shell. mdpi.com

Amino-functionalized supports are also widely used. uzh.ch For example, silicone nanofilaments (SNFs) have been functionalized with amino groups to serve as high-surface-area supports for catalytic applications. uzh.ch A derivative of this compound could be immobilized on such a support, with the amine group participating in the anchoring and the thioether available for metal coordination. This would create a recyclable catalyst for reactions like cross-coupling or oxidation, where the solid support prevents leaching of the metal and allows for simple recovery of the catalyst. Research into nickel and cobalt-based catalysts on silica supports for reductive amination highlights the effectiveness of using immobilized systems for producing valuable amine compounds. mdpi.com

Enantioselective Catalysis through Chiral Derivatization

The development of asymmetric catalysis is a cornerstone of modern organic synthesis, and chiral ligands are central to this field. researchgate.net By introducing chirality into the structure of this compound, it can be transformed into a valuable ligand for enantioselective transition metal catalysis. Chirality can be introduced, for example, by using a chiral backbone or by modifying the substituents on the nitrogen or sulfur atoms.

Chiral thioether-containing ligands have been successfully applied in a wide array of asymmetric reactions, including palladium-catalyzed allylic alkylations (Tsuji-Trost reaction), hydrogenations, and conjugate additions. researchgate.net The sulfur atom, being a chiral center itself when appropriately substituted and coordinated to a metal, can directly influence the stereochemical outcome of the reaction. researchgate.net

A powerful strategy involves synthesizing chiral ligands from readily available sources like amino acids. mdpi.comresearchgate.net One could envision synthesizing a chiral derivative of this compound by forming an amide with a natural amino acid. The resulting N,S-ligand would possess a defined chiral environment. Such ligands, when complexed with metals like copper(I) or palladium(II), can create highly effective asymmetric catalysts. For instance, copper(I) complexes with chiral ligands derived from β-amino acids containing a thioether in a cyclic structure have been synthesized, demonstrating how a constrained chiral conformation can lead to unique geometric and optical properties. nih.gov

Table 2: Examples of Asymmetric Reactions Using Chiral Thioether and Amino Acid-Based Ligands

Metal Ligand Type Reaction Result
Palladium Chiral S,N-heterodonor Asymmetric Allylic Alkylation High enantioselectivity
Rhodium Chiral Thioether Asymmetric Hydrogenation Effective catalysis
Copper Chiral Amino Acid Derivative Asymmetric Conjugate Addition High enantioselectivity

This table illustrates the potential of chiral thioether and amine-based ligands in asymmetric catalysis, providing a basis for the application of chiral derivatives of this compound. researchgate.netmdpi.com

Supramolecular Chemistry and Molecular Recognition Studies of 3 Ethylsulfanyl Propan 1 Amine

Investigation of Non-Covalent Interactions and Self-Assembly Processes

The molecular structure of 3-(Ethylsulfanyl)propan-1-amine, featuring both a hydrogen bond donor (the amine group) and a hydrogen bond acceptor (the sulfur atom), as well as a hydrophobic ethyl group, suggests a predisposition for engaging in a variety of non-covalent interactions. These interactions are the driving forces behind self-assembly processes, leading to the spontaneous organization of molecules into ordered supramolecular structures.

The primary amine group is capable of forming strong hydrogen bonds, acting as a donor to suitable acceptors. The sulfur atom of the thioether group, with its lone pairs of electrons, can function as a hydrogen bond acceptor. rsc.org This donor-acceptor capability within the same molecule could lead to intermolecular hydrogen bonding networks, potentially resulting in the formation of linear chains or more complex three-dimensional architectures. The stability of such S···H-N hydrogen bonds would be influenced by the geometry and the surrounding environment.

Furthermore, the ethyl group attached to the sulfur atom introduces a hydrophobic component to the molecule. In aqueous environments, hydrophobic interactions would drive the aggregation of these groups to minimize their contact with water molecules. This, in conjunction with hydrogen bonding, could lead to the formation of micelles or bilayer-like structures.

The polarizability of the sulfur atom also allows for its participation in other types of non-covalent interactions, such as sulfur-π interactions and S-lone pair interactions. nih.gov While this compound itself lacks an aromatic ring, in the presence of aromatic molecules, these interactions could play a significant role in co-assembly processes.

Self-assembly is a process where simple building blocks form more complex, ordered structures through non-covalent interactions like hydrogen bonds, hydrophobic forces, and electrostatic interactions. nih.gov Biomolecules such as amino acids and peptides are known to self-assemble into various nanostructures. nih.govnih.gov Given the structural similarities, it is plausible that this compound could exhibit similar self-assembling behavior, forming structures like nanofibers, nanoribbons, or spherical micelles, depending on conditions such as concentration and solvent. nih.govnih.gov

Table 1: Potential Non-Covalent Interactions and Self-Assembly of this compound

Interaction TypeParticipating GroupsPotential Supramolecular Structure
Hydrogen BondingAmine (donor), Thioether (acceptor)Linear chains, 2D sheets
Hydrophobic InteractionsEthyl and propyl chainsMicelles, vesicles
van der Waals ForcesAlkyl chainsClose packing in aggregates

Host-Guest Chemistry and Molecular Recognition Phenomena with Specific Substrates

Host-guest chemistry involves the binding of a smaller "guest" molecule within the cavity or binding site of a larger "host" molecule. wikipedia.org The thioether and amine functionalities of this compound make it a potential ligand for various substrates, particularly metal ions. Thioether-containing ligands have been extensively studied for their coordination chemistry with transition metals. nih.govbohrium.com

The soft nature of the sulfur donor in the thioether group suggests a preference for binding to soft metal ions such as copper(I), silver(I), and palladium(II), according to the Hard and Soft Acids and Bases (HSAB) principle. The primary amine group, being a harder donor, could coordinate to a wider range of metal ions, including borderline and hard cations. This dual functionality could allow this compound to act as a bidentate ligand, forming stable chelate complexes with metal ions. The flexible propan-1-amine chain would enable the formation of a five- or six-membered chelate ring, which is entropically favored.

Beyond metal ions, the amine group can participate in hydrogen bonding with a variety of organic molecules containing hydrogen bond acceptors, such as carboxylic acids, amides, and ketones. This could lead to the formation of host-guest complexes in solution and in the solid state. For instance, co-crystallization with dicarboxylic acids could result in the formation of extended hydrogen-bonded networks with predictable stoichiometries and architectures.

The potential for molecular recognition is further enhanced by the possibility of modifying the this compound structure. For example, incorporation into a larger macrocyclic framework could create a pre-organized cavity, enhancing both the affinity and selectivity for specific guest molecules. Such macrocycles could be designed to bind to specific guests through a combination of hydrogen bonding, hydrophobic interactions, and coordination to a central metal ion. rsc.org

Table 2: Potential Host-Guest Systems Involving this compound as a Ligand

Guest SubstratePotential Binding InteractionsPotential Host-Guest Complex
Soft Metal Ions (e.g., Cu+, Ag+, Pd2+)Coordination with thioether sulfurMetal-ligand complex
Transition Metal Ions (e.g., Cu2+, Ni2+, Zn2+)Chelation via amine and thioetherBidentate chelate complex
Carboxylic AcidsHydrogen bonding with amine1:1 or 1:2 co-crystal
Anionic Species (e.g., halides)Ion-pairing with protonated amineAmmonium (B1175870) salt complex

Design and Evaluation of Molecular Sensors or Receptors

The principles of molecular recognition can be harnessed to design molecular sensors, which are devices that signal the presence of a specific analyte. The binding of an analyte to a receptor molecule can be transduced into a measurable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor).

Given its affinity for metal ions, this compound could serve as a recognition element in sensors for these species. For example, it could be attached to a fluorophore in such a way that the binding of a metal ion modulates the fluorescence output. This is a common strategy in the design of fluorescent sensors, often operating through mechanisms like photoinduced electron transfer (PeT). nih.gov In a typical PeT sensor, the amine group can act as an electron donor, quenching the fluorescence of the attached fluorophore. Upon binding of a metal ion, the lone pair of the amine is engaged in coordination, suppressing the PeT process and leading to a "turn-on" fluorescence response. nih.gov

Furthermore, self-assembled monolayers (SAMs) of thioether-containing amines on gold surfaces are well-established systems. mdpi.com The strong affinity of sulfur for gold provides a robust method for surface functionalization. An electrode modified with a SAM of this compound could be used as an electrochemical sensor. The binding of an analyte to the amine groups on the surface could alter the capacitance or impedance of the electrode, providing a detectable signal. Such sensors could be developed for the detection of metal ions or even small organic molecules in solution.

Optical sensors for amine vapors have also been developed based on the interaction of amines with indicator dyes immobilized on a solid support. researchgate.netnih.gov While in this case, this compound would be the analyte, the reverse is also conceivable. A surface functionalized with a receptor that specifically binds to the thioether-amine moiety could be used to detect this compound.

Table 3: Potential Sensor Designs Based on this compound

Sensor TypePrincipleTarget Analyte
Fluorescent SensorPhotoinduced Electron Transfer (PeT)Metal Ions
Electrochemical SensorChange in capacitance/impedanceMetal Ions, Organic Molecules
Colorimetric SensorChange in absorption spectrum of an indicatorpH, Metal Ions

Advanced Analytical Methodologies for Research on 3 Ethylsulfanyl Propan 1 Amine

Chromatographic Techniques for Separation, Purity Assessment, and Reaction Monitoring

Chromatography stands as a cornerstone for the analysis of 3-(Ethylsulfanyl)propan-1-amine, offering a suite of techniques to handle various analytical challenges.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile or thermally labile compounds like this compound. chromatographyonline.comchromedia.org Method development often involves derivatization to enhance the detectability of the amine. chromatographyonline.com For instance, derivatization with agents like dansyl chloride allows for sensitive fluorescence or UV detection. chromatographyonline.comresearchgate.net

A typical HPLC method for amine analysis involves a reversed-phase column, such as a C18 or C8 column, and a mobile phase gradient of acetonitrile (B52724) and water. chromatographyonline.comnih.gov The use of a buffer, such as sulfuric acid, can aid in achieving good peak shape and retention. sielc.com Validation of the HPLC method is critical and includes assessing parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), precision (repeatability), and accuracy (recovery). researchgate.netnih.gov For example, a validated HPLC method for biogenic amines in wine demonstrated good linearity (r > 0.9990), with detection limits ranging from 0.02 to 0.10 mg/L and quantification limits from 0.08 to 0.30 mg/L. researchgate.net

Table 1: Example HPLC Method Parameters for Amine Analysis

ParameterValue/ConditionSource
Column C18, 5 µm, 4.6x150 mm chromatographyonline.com
Mobile Phase Gradient of Acetonitrile and Water chromatographyonline.com
Derivatization Agent Salicylaldehyde chromatographyonline.com
Detection UV chromatographyonline.com
Run Time Shortened by 30-40% with optimized gradient chromatographyonline.com
RSD < 5% chromatographyonline.com

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a primary technique for the analysis of volatile compounds and can be applied to this compound, often after derivatization to improve volatility and thermal stability. chromedia.orgccsknowledge.com Common derivatizing agents include trifluoroacetic anhydride (B1165640). researchgate.net The choice of the GC column is crucial for achieving good separation. A 5% phenyl polymethylsiloxane fused-silica capillary column is often used due to its robustness and wide applicability. nih.gov

The GC method involves optimizing parameters such as inlet temperature, oven temperature program, and carrier gas flow rate. nih.govmdpi.com For instance, a typical temperature program might start at a lower temperature, ramp up to a higher temperature to elute all compounds of interest, and then hold for a period to ensure column cleaning. nih.gov

Table 2: Example GC Method Parameters for Amine Analysis

ParameterValue/ConditionSource
Column 5% Phenyl Polymethylsiloxane nih.gov
Carrier Gas Helium nih.gov
Inlet Temperature 300 °C nih.gov
Oven Program 50 °C (1 min), then 10 °C/min to 320 °C (2 min) nih.gov
Injection Mode Splitless nih.gov

Preparative Chromatography for Purification of Reaction Products and Derivatives

When high-purity this compound or its derivatives are required for further studies, preparative chromatography is the method of choice. This technique is essentially a scaled-up version of analytical chromatography, designed to isolate and collect larger quantities of a specific compound. Both preparative HPLC and preparative GC can be utilized, depending on the volatility and stability of the target molecule. The principles of separation remain the same as in their analytical counterparts, but the column dimensions and sample loading capacities are significantly larger.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Profiling

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the comprehensive analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. researchgate.netmdpi.com This technique is invaluable for identifying unknown impurities or byproducts in a sample of this compound. researchgate.net The mass spectrometer provides information about the molecular weight and fragmentation pattern of each separated component, allowing for its structural elucidation. mdpi.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is particularly useful for the analysis of less volatile or thermally sensitive compounds. researchgate.netmdpi.com Similar to GC-MS, LC-MS provides both separation and identification capabilities, making it a versatile tool for the analysis of this compound and its derivatives. nih.gov

Spectrophotometric and Electrochemical Methods for Quantitative Analysis

Beyond chromatography, other analytical methods are available for the quantitative analysis of this compound.

Spectrophotometric methods offer a simple and often rapid means of quantification. acttr.com These methods are based on the Beer-Lambert law and typically involve a color-forming reaction. For aliphatic primary amines, a reaction with acetone (B3395972) to form a Schiff base, which then complexes with sodium nitroprusside to produce a colored compound, can be used for spectrophotometric determination. researchgate.net The absorbance of the resulting solution is measured at a specific wavelength (e.g., 550 nm), and the concentration of the amine is determined from a calibration curve. researchgate.net

Electrochemical methods provide another avenue for the analysis of compounds like this compound, which contains both an amine and a thioether group. Electrochemical detection can be highly sensitive and selective. The thioether moiety can be detected through its interaction with certain electrode materials. acs.orgnih.gov For instance, the direct oxidation of thiols at solid electrodes can be challenging, but indirect detection methods have been developed. acs.org One approach involves the use of a modified electrode, such as a pyrroloquinoline quinone (PQQ) modified electrode, which can catalyze the oxidation of thiols, allowing for their amperometric detection at lower potentials. acs.orgnih.gov

Advanced Purification Techniques (e.g., High-Speed Countercurrent Chromatography)

For the isolation and purification of compounds from complex mixtures, advanced techniques like High-Speed Countercurrent Chromatography (HSCCC) offer significant advantages. globalresearchonline.netnih.gov HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby eliminating issues such as irreversible adsorption of the sample. nih.gov This method has been successfully applied to the purification of various natural products, including sulfur-containing compounds. nih.gov The selection of a suitable two-phase solvent system is critical for successful separation in HSCCC. nih.govmdpi.com This technique is particularly valuable for obtaining high-purity compounds for structural elucidation and biological activity studies. nih.gov

Future Research Directions and Emerging Paradigms for 3 Ethylsulfanyl Propan 1 Amine

Exploration of Unconventional Synthetic Pathways and Methodologies

Future synthetic research on 3-(Ethylsulfanyl)propan-1-amine is expected to pivot from traditional multi-step batch processes towards more efficient, sustainable, and atom-economical methods. The development of unconventional synthetic pathways will be crucial in making this compound more accessible for a wider range of applications.

A significant area of exploration will be the adoption of continuous flow chemistry . Flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. researchgate.netacs.orgthieme-connect.comresearchgate.net For the synthesis of this compound, a multi-step continuous flow process could be envisioned, starting from readily available precursors. This approach would minimize manual handling of intermediates and allow for in-line purification, significantly streamlining the production process. diplomatacomercial.com

Another promising avenue is the development of greener synthetic routes that minimize waste and avoid harsh reagents. researchgate.netacsgcipr.orgresearchgate.net This could involve the use of biocatalysis, where enzymes are employed to carry out specific transformations with high selectivity under mild conditions. Furthermore, research into novel catalytic systems, such as those based on earth-abundant metals, for the direct C-S and C-N bond formations will be instrumental. For instance, iron-catalyzed amination of sulfur-containing compounds has shown promise and could be adapted for the synthesis of this molecule. acs.org

The following table summarizes potential unconventional synthetic methodologies and their advantages:

MethodologyKey AdvantagesPotential Application for this compound Synthesis
Continuous Flow SynthesisEnhanced safety, scalability, and process control; potential for automation. researchgate.netacs.orgthieme-connect.comIntegration of thiol addition and subsequent amination in a continuous, multi-step reactor system.
BiocatalysisHigh selectivity, mild reaction conditions, reduced environmental impact.Enzymatic synthesis of the thioether or amine functionalities from bio-based feedstocks.
Green Chemistry ApproachesUse of renewable feedstocks, solvent-free reactions, and atom-economical transformations. researchgate.netacsgcipr.orgresearchgate.netExploration of one-pot syntheses from bio-derived precursors to reduce waste and energy consumption.
Novel CatalysisUtilization of earth-abundant and less toxic metal catalysts.Development of iron or copper-based catalytic systems for efficient C-S and C-N bond formation. acs.org

Integration into Advanced Functional Materials and Systems

The unique bifunctionality of this compound makes it an attractive building block for a variety of advanced materials. Its thioether group can impart properties such as stimuli-responsiveness and metal-binding capabilities, while the primary amine provides a reactive handle for polymerization and surface modification.

One of the most exciting future directions is the incorporation of this molecule into stimuli-responsive polymers . Polymers containing thioether linkages are known to be responsive to oxidative stress, which can be relevant in biomedical applications. researchgate.net The presence of the amine group allows for straightforward polymerization into polyamides or polyurethanes. The resulting materials could exhibit tunable properties, responding to changes in pH, temperature, or the presence of specific analytes. rsc.orgnih.govrsc.orgmdpi.com

Furthermore, the ability of both sulfur and nitrogen atoms to coordinate with metal ions suggests the potential of this compound in the development of corrosion inhibitors . kfupm.edu.saresearchgate.netcoastalchem.comonepetro.orgresearchgate.net When adsorbed onto a metal surface, these molecules can form a protective layer that shields the metal from corrosive agents. Future research could focus on the formulation of novel corrosion-inhibiting coatings and additives based on this compound.

The molecule's structure also lends itself to the creation of self-assembling materials . The interplay of hydrogen bonding from the amine group and potential non-covalent interactions involving the thioether could drive the spontaneous organization of molecules into well-defined nanostructures. nih.govnih.govsciencedaily.com These self-assembled systems could find applications in areas such as drug delivery and the templating of inorganic nanomaterials.

The table below outlines potential applications in advanced materials:

Material TypeKey Functional GroupsPotential Application
Stimuli-Responsive PolymersThioether, AmineDrug delivery systems that release their payload in response to specific biological cues like oxidative stress. researchgate.net
Corrosion InhibitorsThioether, AmineProtective coatings for metals in industrial and marine environments. kfupm.edu.saresearchgate.netcoastalchem.comonepetro.orgresearchgate.net
Self-Assembling SystemsAmine (for hydrogen bonding)Formation of micelles or vesicles for encapsulation and controlled release of active molecules. nih.govnih.govsciencedaily.com
Functionalized SurfacesAmineModification of surfaces to alter their hydrophilicity, biocompatibility, or to immobilize catalysts.

Interdisciplinary Research Integrating Theoretical, Synthetic, and Analytical Approaches

To accelerate the discovery and optimization of materials based on this compound, an integrated research approach is essential. This paradigm involves a synergistic interplay between computational modeling, synthetic chemistry, and advanced analytical techniques.

Computational studies , such as Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, reactivity, and its interactions with other molecules and surfaces. nih.govnih.govacs.orgresearchgate.netacs.org These theoretical predictions can guide the design of new synthetic routes and the development of materials with desired properties. For instance, modeling the adsorption of this compound on different metal surfaces could help in the rational design of more effective corrosion inhibitors.

This theoretical work must be closely coupled with innovative synthetic efforts to create the predicted molecules and materials. The development of modular synthetic strategies will be key to producing a library of derivatives with systematically varied properties.

Finally, advanced analytical techniques are required to characterize the synthesized compounds and materials thoroughly. Techniques such as in-situ spectroscopy and microscopy can provide real-time information on dynamic processes like self-assembly and stimuli-responsive behavior.

Sustainability and Environmental Considerations in Future Research Endeavors

As with any chemical research, the environmental impact of this compound, its synthesis, and its end-of-life fate must be a central consideration. Future research should proactively address these aspects to ensure the sustainable development of any potential applications.

A crucial component of this will be conducting a comprehensive Life Cycle Assessment (LCA) . norsus.noresearchgate.netnih.govresearchgate.netfrontiersin.org An LCA will quantify the environmental footprint of the compound's production, from raw material extraction to final product, and identify areas for improvement. This includes evaluating the energy consumption, greenhouse gas emissions, and waste generation of different synthetic routes.

Furthermore, there is a significant opportunity to design materials based on this compound with biodegradability in mind. The incorporation of sulfur-containing monomers into polymers can, in some cases, enhance their degradability. rsc.orgrsc.orgnih.govresearcher.lifemdpi.com Research into creating polymers that can be broken down by microorganisms at the end of their service life will be a critical step towards a circular economy for these materials.

The following table highlights key sustainability considerations:

AspectResearch FocusDesired Outcome
Green SynthesisDevelopment of catalytic and biocatalytic routes. researchgate.netacsgcipr.orgresearchgate.netReduction in energy consumption, waste, and use of hazardous materials.
Life Cycle AssessmentComprehensive analysis of the environmental impact of production and use. norsus.noresearchgate.netnih.govresearchgate.netfrontiersin.orgIdentification of environmental hotspots and guidance for process optimization.
BiodegradabilityDesign of polymers that are susceptible to microbial degradation. rsc.orgrsc.orgnih.govresearcher.lifemdpi.comMaterials that do not persist in the environment after disposal.
Renewable FeedstocksExploration of bio-based starting materials.Reduced reliance on fossil fuels for chemical production.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.